molecular formula C7H12ClNO2 B2946485 Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1536392-01-4

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B2946485
CAS No.: 1536392-01-4
M. Wt: 177.63
InChI Key: IZYNHGVKCYWCAW-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with a methyl ester group at the 1-position and a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of neuroactive agents and analgesics. Its rigid bicyclic structure enhances metabolic stability and receptor binding specificity, making it valuable in drug discovery .

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYNHGVKCYWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects

  • Ester vs. Aryl Groups :

    • Methyl/ethyl esters (e.g., target compound) are metabolically labile but improve solubility. Aryl substituents (e.g., naphthalenyl in Centanafadine) enhance lipophilicity and receptor binding, critical for CNS-targeting drugs .
    • Bicifadine’s 4-methylphenyl group balances lipophilicity and electronic effects, optimizing transporter affinity .
  • Carboxylic Acid vs. Ester :

    • The carboxylic acid derivative (CAS N/A) is more polar, favoring renal excretion but limiting blood-brain barrier penetration compared to esters .

Bicyclic Core Modifications

  • Nitrogen Position (2-aza vs. 3-aza) :
    • Shifting the nitrogen to the 2-position alters the molecule’s electronic profile, affecting basicity and interaction with biological targets (e.g., ion channels) .

Pharmacological Implications

  • Centanafadine HCl’s naphthalenyl group is critical for dual inhibition of serotonin/norepinephrine transporters, making it effective in ADHD .
  • Bicifadine’s lack of ester functionality and aryl substitution shifts its activity toward pain modulation without opioid mechanisms .

Biological Activity

Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that contributes to its unique chemical properties. The compound can be synthesized through the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of hydrochloric acid, resulting in a stable hydrochloride salt form that enhances its solubility and bioavailability .

The mechanism of action of this compound is not fully elucidated, but it is believed to interact with various biological targets, potentially influencing several biochemical pathways:

  • Antiviral Activity : Similar compounds have been investigated for their roles in antiviral therapies, particularly against coronaviruses and other viral pathogens .
  • Cytotoxic Effects : Studies indicate that derivatives of this compound exhibit high cytotoxicity, making them promising candidates for antitumor agents .
  • Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, Excretion) profile suggests favorable pharmacokinetic properties that enhance bioavailability and therapeutic efficacy .

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with Methyl 3-azabicyclo[3.1.0]hexane derivatives:

Table 1: Summary of Biological Activities

Activity Description References
AntiviralExhibits potential as an inhibitor against SARS-CoV-2 main protease .
CytotoxicityHigh cytotoxicity observed in cancer cell lines; potential for antitumor use.
Pharmacological UsesInvestigated as a precursor in drug development for various therapeutic areas.

Case Study: Antiviral Properties

In a study examining the antiviral properties of related azabicyclic compounds, Methyl 3-azabicyclo[3.1.0]hexane derivatives showed significant inhibition against SARS-CoV-2 main protease (Mpro). The compound demonstrated a potent inhibitory constant (K_i) of approximately 27.7 nM, indicating strong binding affinity to the target enzyme . This suggests potential therapeutic applications in treating COVID-19.

Case Study: Cytotoxicity in Cancer Research

Another investigation into the cytotoxic effects revealed that Methyl 3-azabicyclo[3.1.0]hexane derivatives induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The study reported IC_50 values in the low micromolar range, highlighting the compound's potential as an antitumor agent .

Q & A

Q. What are the common synthetic routes for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, and what are their mechanistic underpinnings?

  • Methodological Answer : Two primary approaches are documented:
  • Electrocatalytic Cascade Cyclization : Aldehydes, malononitrile, malonates, and methanol undergo stereoselective cyclization under electrocatalytic conditions to form the bicyclic scaffold. This method leverages electron transfer to drive cyclopropanation and ring closure .

  • Copper-Mediated Cyclopropanation : N-Allyl enamine carboxylates undergo intramolecular cyclopropanation using CuBr (aerobic) or CuBr₂/PhIO₂ systems. This proceeds via carbocupration of alkenes, forming the bicyclic structure with moderate yields (38–62%) .

  • Palladium-Catalyzed Cross-Coupling : For derivatives, Pd(OAc)₂ with 2-(di-tert-butylphosphino)-biphenyl enables aryl/heteroaryl substitutions, though yields vary (38–41%) due to steric and electronic factors .

    Table 1 : Key Synthetic Methods and Outcomes

    MethodKey Reagents/CatalystsYield RangeDiastereoselectivityReference
    ElectrocatalyticAldehyde, malononitrile60–70%High
    CuBr-MediatedN-Allyl enamine carboxylates38–62%Moderate
    Pd-Catalyzed Cross-CouplingPd(OAc)₂, phosphine ligand38–41%Low

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Resonances for the cyclopropane bridgehead protons (δ 1.2–2.5 ppm) and ester carbonyl (δ 170–175 ppm) confirm bicyclic geometry .
  • HRMS : Molecular ion peaks (e.g., m/z 216.33 for C₁₄H₂₀N₂) validate stoichiometry .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for derivatives with substituents on the nitrogen or cyclopropane ring .

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer :
  • Building Block for Bioactive Molecules : The bicyclic scaffold is functionalized via nucleophilic substitution (e.g., SNAr with aryl halides) or cross-coupling (e.g., Suzuki-Miyaura) to generate analogs for target screening .
  • Antiproliferative Agents : Derivatives exhibit activity against K562 (leukemia), Jurkat (T-cell), and HeLa (cervical cancer) cell lines, with IC₅₀ values in the μM range .
  • Neurological Targets : Structural analogs (e.g., bicifadine) act as non-opioid analgesics, likely via serotonin/norepinephrine reuptake inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Methodological Answer :
  • Catalyst Screening : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency for sterically hindered aryl halides .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or NMP) at elevated temperatures (80–100°C) to improve solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .

Q. What stereochemical challenges arise during functionalization, and how are they addressed?

  • Methodological Answer :
  • Endo/Exo Isomerism : Substituents on the bicyclic core (e.g., chloropyridinyl groups) induce axial/equatorial preferences. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers .
  • Dynamic Kinetic Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation directs stereochemistry .
  • Computational Modeling : DFT studies predict transition-state energies to guide catalyst selection for stereocontrol .

Q. How should researchers reconcile contradictory data in reaction yields or biological activity?

  • Methodological Answer :
  • Reproducibility Checks : Verify moisture sensitivity of intermediates (e.g., enamine carboxylates degrade if stored improperly) .
  • Biological Assay Variability : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize IC₅₀ discrepancies .
  • Meta-Analysis : Compare datasets across analogs (e.g., 3-methyl vs. 3-aryl derivatives) to identify structure-activity trends obscured by outliers .

Q. What methodologies elucidate the pharmacological mechanisms of bicyclic derivatives?

  • Methodological Answer :
  • Target Deconvolution :
  • SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR panels to identify binding partners .
  • CRISPR-Cas9 Knockout : Validate target relevance by deleting putative receptors (e.g., SERT for bicifadine analogs) in cell models .
  • Metabolic Profiling : LC-MS/MS tracks metabolite formation (e.g., oxidative ring-opening to pyridines) in hepatic microsomes .

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